

CNVK as a Photo-Cross-Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *3-Cyanovinylcarbazole
phosphoramidite*

Cat. No.: *B15140440*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

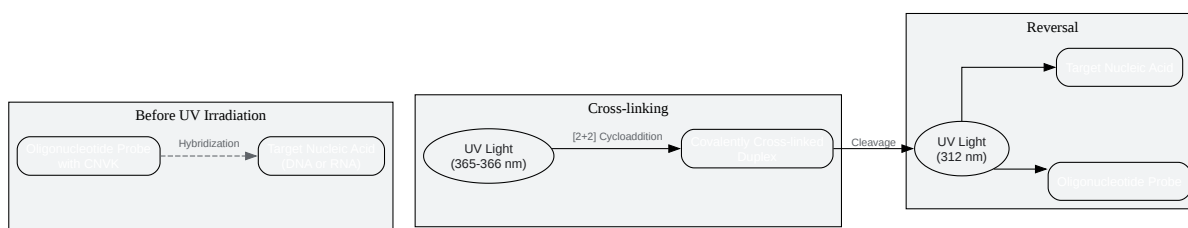
3-Cyanovinylcarbazole nucleoside (CNVK) is a novel and highly efficient photo-cross-linker that has emerged as a powerful tool in molecular biology, chemical biology, and drug discovery.[1][2] Incorporated into oligonucleotides, CNVK enables ultrafast and reversible covalent bond formation with target nucleic acid strands upon photo-irradiation.[1][3] Its high photoreactivity, sequence specificity, and the reversibility of the cross-link offer significant advantages over traditional cross-linkers like psoralen.[1][2] This technical guide provides a comprehensive overview of CNVK, including its mechanism of action, quantitative data, detailed experimental protocols, and applications relevant to researchers and drug development professionals.

Core Principles of CNVK Photo-Cross-Linking Chemical Structure and Mechanism of Action

CNVK is a modified nucleoside featuring a 3-cyanovinylcarbazole moiety.[1] When incorporated into a DNA or RNA probe, this moiety can be photo-activated. Upon irradiation with UV-A light

at approximately 365-366 nm, CNVK undergoes a [2+2] cycloaddition reaction with a pyrimidine base (thymine or cytosine) on the complementary nucleic acid strand.[1][4] This reaction is remarkably fast, with complete cross-linking to thymine occurring in as little as one second.[2][5] The cross-linking is also selective for pyrimidines, with purine bases being unreactive.[3][5]

One of the key advantages of CNVK is the reversibility of the cross-link. The covalent bond can be cleaved by irradiation with UV light at a different wavelength, typically 312 nm, restoring the original nucleic acid structures within minutes.[1][3] This reversibility is crucial for downstream applications that require the release of the captured target.



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Caption: Mechanism of CNVK-mediated photo-cross-linking and reversal.

Quantitative Data on CNVK Photo-Cross-Linking

The efficiency and conditions for CNVK-mediated photo-cross-linking have been quantitatively characterized in various studies. A summary of this data is presented below for easy comparison.

Parameter	Value	Target Base	Reference
Cross-linking Wavelength	365-366 nm	Pyrimidines	[1][2][3]
Reversal Wavelength	312 nm	-	[1][3][5]
Time for 100% Cross-linking	1 second	Thymine	[2][5][6]
Time for Quantitative Cross-linking	25 seconds	Cytosine	[2][5][6]
Time for Complete Reversal	3 minutes	-	[3][5]
Increase in Duplex Melting Temp.	~30 °C	-	[3][6]
Irradiation for Antisense Effect in HeLa Cells	10 seconds	mRNA	[1]
Irradiation for cDNA Display	30 seconds - 4 minutes	mRNA	[6]

Experimental Protocols

Synthesis and Purification of CNVK-Modified Oligonucleotides

CNVK is incorporated into oligonucleotides during solid-phase synthesis using a CNVK phosphoramidite.[1]

Materials:

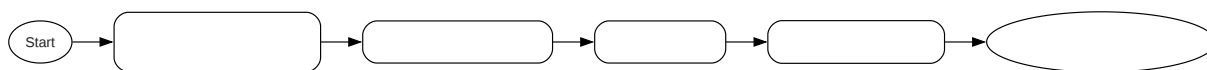
- CNVK Phosphoramidite (e.g., from Glen Research)[6]
- Standard or UltraMILD DNA/RNA synthesis reagents[1]
- Automated DNA/RNA synthesizer

- Deprotection solutions (Ammonium Hydroxide or 0.05M Potassium Carbonate in Methanol) [1][6]

- HPLC system for purification

Protocol:

- Synthesis: Perform standard automated solid-phase oligonucleotide synthesis. For the coupling of CNVK phosphoramidite, regular coupling times are sufficient. The use of UltraMILD monomers is recommended to ensure the integrity of the CNVK modification.[1]
- Deprotection:
 - With UltraMILD reagents: Use 0.05M Potassium Carbonate in Methanol for 4 hours at room temperature or 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
 - With standard reagents: Use Ammonium Hydroxide at room temperature for 24-36 hours. [6]
- Purification: Purify the deprotected oligonucleotide by reverse-phase HPLC to ensure high purity.[3]
- Storage: Store the purified, lyophilized CNVK-modified oligonucleotide at -20°C to -70°C.[3]



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Caption: Workflow for the synthesis of CNVK-modified oligonucleotides.

In Vitro Photo-Cross-Linking of Nucleic Acids

This protocol describes a general procedure for cross-linking a CNVK-modified oligonucleotide to its target DNA or RNA in solution.

Materials:

- Purified CNVK-modified oligonucleotide
- Target DNA or RNA
- Hybridization buffer (e.g., PBS or SSC buffer)
- UV lamp with 365 nm output
- UV lamp with 312 nm output (for reversal)
- Gel electrophoresis setup for analysis

Protocol:

- **Hybridization:** Mix the CNVK-modified oligonucleotide and the target nucleic acid in hybridization buffer at a desired molar ratio. Heat the mixture to 95°C for 2-5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
- **Cross-linking:** Place the sample in a suitable container (e.g., a microcentrifuge tube or a quartz cuvette) and irradiate with a 365 nm UV lamp. The irradiation time will depend on the target base (as short as 1 second for thymine) and the intensity of the lamp.[2][5]
- **Analysis:** Analyze the cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked product will migrate slower than the individual strands.
- **(Optional) Reversal:** To reverse the cross-link, irradiate the sample with a 312 nm UV lamp for approximately 3 minutes.[3][5] Analyze the reversal by PAGE.

Photo-Cross-Linking in Mammalian Cells for Antisense Regulation

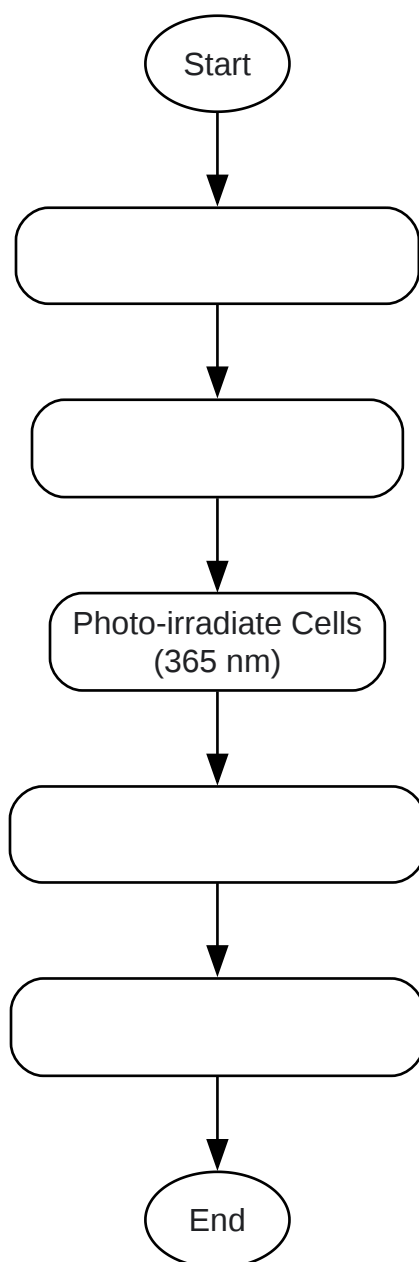
CNVK-modified antisense oligonucleotides can be used to regulate gene expression in a photo-inducible manner.

Materials:

- CNVK-modified antisense oligonucleotide (phosphorothioate-modified for nuclease resistance)[1]
- Mammalian cells (e.g., HeLa cells expressing a target gene like GFP)[1]
- Transfection reagent
- Cell culture medium and supplies
- UV lamp with 365 nm output
- Equipment for downstream analysis (e.g., fluorescence microscopy, qRT-PCR)

Protocol:

- Cell Culture and Transfection: Culture the mammalian cells to the desired confluency. Transfect the cells with the CNVK-modified antisense oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.
- Incubation: Incubate the cells for a sufficient period to allow for oligonucleotide uptake.
- Photo-irradiation: Expose the cells to 365 nm UV light. A short exposure time of 10 seconds has been shown to be effective for inducing an antisense effect in HeLa cells.[1]
- Post-irradiation Incubation: Return the cells to the incubator and continue cultivation for a period appropriate for observing changes in gene expression (e.g., 24-48 hours).
- Analysis: Analyze the effect of the photo-cross-linking on gene expression. This can be done by measuring the fluorescence intensity of a reporter protein (like GFP) using fluorescence microscopy or by quantifying the target mRNA levels using qRT-PCR.[1]



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Caption: Workflow for photo-inducible antisense regulation using CNVK.

Applications in Research and Drug Development

Probing Nucleic Acid Structure and Interactions

The ability of CNVK to form rapid and specific cross-links makes it an excellent tool for studying the structure of nucleic acids and their interactions with other molecules. The reversible nature

of the cross-link allows for the capture and subsequent release of interacting partners.

Spatiotemporal Control of Gene Expression

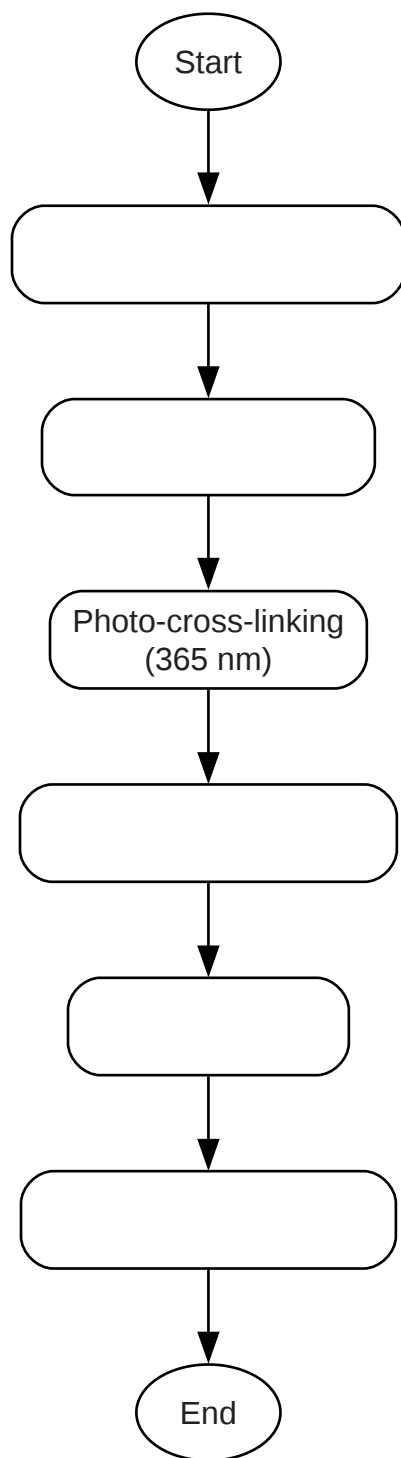
As demonstrated with antisense oligonucleotides, CNVK provides a means to control gene expression with high temporal and spatial precision. By directing light to specific cells or tissues, gene silencing can be activated on demand.

Enhancing Fluorescence In Situ Hybridization (FISH)

CNVK-modified probes can significantly improve the stability and signal intensity in FISH experiments.[1] By cross-linking the probe to the target RNA, the association becomes covalent, allowing for more stringent washing conditions and reducing background noise. This is particularly beneficial for detecting low-abundance RNA targets.[1]

Drug Discovery: In Vitro Selection and Protein-Interaction Analysis

CNVK has been successfully integrated into puromycin-linker constructs for cDNA display, a powerful in vitro selection technology for identifying novel peptides and proteins that bind to a specific target.[6] The rapid and efficient cross-linking of the CNVK-puromycin linker to the mRNA stabilizes the mRNA-protein fusion, which is crucial for the selection process. This application is highly relevant for the discovery of new therapeutic peptides and antibodies.



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Caption: Workflow for in vitro selection using CNVK-cDNA display.

Studying Protein-Nucleic Acid Interactions and Signaling Pathways

While direct evidence of CNVK being used to dissect a specific signaling pathway like NF- κ B is still emerging, its potential in this area is significant. By designing CNVK-modified nucleic acid probes that mimic regulatory elements (e.g., promoter or enhancer regions), researchers can capture and identify transcription factors and other proteins that bind to these elements in a stimulus-dependent manner. This "capture-and-identify" strategy, followed by mass spectrometry, can help to map the protein-nucleic acid interactome within a signaling cascade.

For instance, a biotinylated CNVK-probe targeting a specific mRNA involved in a signaling pathway could be introduced into cells. After stimulating the pathway and performing the photo-cross-linking, the cross-linked complexes can be pulled down using streptavidin beads. The captured proteins can then be identified by mass spectrometry, revealing the proteins that interact with the target mRNA under specific cellular conditions.

Conclusion

CNVK represents a significant advancement in the field of photo-cross-linking chemistry. Its ultrafast kinetics, high efficiency, pyrimidine selectivity, and reversibility make it a versatile tool for a wide range of applications in molecular biology and drug discovery. For researchers and drug development professionals, CNVK offers new possibilities for studying nucleic acid interactions, controlling gene expression with high precision, and discovering novel therapeutic molecules. As the adoption of this technology grows, we can expect to see even more innovative applications emerge, particularly in the elucidation of complex biological pathways and the development of next-generation therapeutics.

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- To cite this document: BenchChem. [CNVK as a Photo-Cross-Linker: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140440/docs#cnvk-as-a-photo-cross-linker-an-in-depth-technical-guide\]](https://www.benchchem.com/product/b15140440/docs#cnvk-as-a-photo-cross-linker-an-in-depth-technical-guide)

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